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3-(Mesityloxy)propan-1-amine
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Overview
Description
3-(Mesityloxy)propan-1-amine is an organic compound characterized by the presence of a mesityloxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Mesityloxy)propan-1-amine typically involves the reaction of mesityl oxide with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the mesityl oxide acts as the nucleophile, displacing the chlorine atom from 3-chloropropan-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Mesityloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The mesityloxy group can be reduced to form simpler alkyl amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mesityloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkyl amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Mesityloxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Mesityloxy)propan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The mesityloxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(aryloxy)propan-2-amines: These compounds share a similar backbone but differ in the nature of the aryloxy groups attached.
3-(Trimethoxysilyl)-1-propanamine: Similar in structure but contains a trimethoxysilyl group instead of a mesityloxy group.
Uniqueness
3-(Mesityloxy)propan-1-amine is unique due to the presence of the mesityloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Biological Activity
3-(Mesityloxy)propan-1-amine is an organic compound notable for its unique mesityloxy group attached to a propan-1-amine backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanism of action, interactions with biological systems, and potential therapeutic applications.
The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of 193.28 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉NO |
Molecular Weight | 193.28 g/mol |
IUPAC Name | 3-(2,4,6-trimethylphenoxy)propan-1-amine |
InChI | InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3 |
Canonical SMILES | CC1=CC(=C(C(=C1)C)OCCCN)C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The mesityloxy group contributes to hydrophobic interactions that modulate the compound's activity.
Interaction with Biological Targets
Research indicates that this compound may affect enzyme activity and receptor binding through the following mechanisms:
- Hydrogen Bonding : The amine group facilitates interactions with polar biological molecules.
- Hydrophobic Interactions : The mesityloxy group enhances binding affinity to hydrophobic sites on proteins.
Biological Activity
Studies have explored the potential therapeutic properties of this compound, particularly as a biochemical probe in drug development. Its structural features suggest possible applications in treating neurological conditions and other disorders.
Case Study: Anticonvulsant Activity
A significant area of research has been the exploration of derivatives of amines similar to this compound for anticonvulsant activity. A study investigated various phenoxyacetyl derivatives for their potential in treating epilepsy. These compounds were synthesized and screened for their efficacy in animal models.
Key Findings:
- Several derivatives exhibited promising anticonvulsant effects.
- Compounds were tested using the maximal electroshock (MES) test and other models to evaluate their protective effects against seizures.
The results demonstrated that modifications in the amine structure could enhance anticonvulsant properties, indicating a potential pathway for developing new treatments based on similar compounds.
Applications in Research
This compound has several applications across different fields:
- Organic Synthesis : It serves as a building block for synthesizing complex amine derivatives.
- Biochemical Probing : Investigated for its role in understanding biochemical pathways due to its unique structural features.
- Pharmaceutical Development : Explored as a precursor in synthesizing pharmaceutical compounds aimed at neurological disorders.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with similar compounds such as:
Compound Name | Structural Feature | Potential Application |
---|---|---|
1,3-Bis(aryloxy)propan-2-amines | Similar backbone | Anticonvulsant properties |
3-(Trimethoxysilyl)-1-propanamine | Trimethoxysilyl group | Specialty chemicals |
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
QWKMAWCEOGMIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCN)C |
Origin of Product |
United States |
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